1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene
Description
1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene is a sulfone derivative featuring a 4-bromophenyl group linked via a sulfonyl bridge to a 3,5-difluorobenzene ring. This compound belongs to a class of organosulfur molecules known for their stability and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The sulfonyl group (-SO₂-) enhances electrophilicity and metabolic stability, while the bromine and fluorine substituents influence lipophilicity and electronic properties.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2O2S/c13-8-1-3-11(4-2-8)18(16,17)12-6-9(14)5-10(15)7-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWRDDYNSDIBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=CC(=C2)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sandmeyer Reaction
3,5-Difluoroaniline undergoes diazotization using sodium nitrite (NaNO₂) in excess hydrobromic acid (HBr) at temperatures below 10°C. The diazonium salt is subsequently subjected to a Sandmeyer reaction with copper(I) bromide (CuBr) in boiling HBr, yielding 1-bromo-3,5-difluorobenzene via steam distillation. Key parameters include:
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HBr concentration : 48% strength ensures optimal protonation and stability of the diazonium intermediate.
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Temperature control : Maintaining the reaction below 10°C during diazotization prevents premature decomposition.
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Copper bromide stoichiometry : A 1:1 molar ratio of CuBr to diazonium salt minimizes side reactions.
This method achieves an 83% yield, significantly outperforming older indirect routes that reported yields below 60%.
The introduction of the 4-bromophenylsulfonyl group necessitates the synthesis of 4-bromobenzenesulfonyl chloride, a reactive electrophile. While direct sulfonation of 4-bromobenzene with chlorosulfonic acid is a standard approach, alternative methods from recent literature provide refined protocols.
Sulfonyl Chloride Synthesis
4-Bromobenzenesulfonyl chloride is typically synthesized via chlorosulfonation of 4-bromobenzene at elevated temperatures (50–60°C). However, modifications involving thiol oxidation or Grignard reagent sulfonation have been explored to enhance purity. For instance, oxidation of 4-bromothiophenol with hydrogen peroxide in hydrochloric acid offers a high-yielding route (90–95%) under milder conditions.
Coupling Methodologies: Forming the Sulfone Bridge
The final step involves coupling 1-bromo-3,5-difluorobenzene with 4-bromobenzenesulfonyl chloride to form the sulfone linkage. Two primary strategies dominate the literature: nucleophilic aromatic substitution (SNAr) and Ullmann-type coupling .
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine atoms at the 3- and 5-positions activate the benzene ring for SNAr. Reacting 1-bromo-3,5-difluorobenzene with sodium 4-bromobenzenesulfinate in dimethylformamide (DMF) at 120°C facilitates bromide displacement. Key considerations include:
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Base selection : Potassium carbonate (K₂CO₃) neutralizes HBr, driving the reaction forward.
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Solvent polarity : DMF enhances sulfinate nucleophilicity and stabilizes the transition state.
Yields for this method range from 65–75%, with purity dependent on recrystallization from ethanol-water mixtures.
Copper-Catalyzed Ullmann Coupling
Ullmann coupling employs a copper catalyst to mediate the bond formation between the bromide and sulfonyl chloride. A representative protocol involves:
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Catalyst : Copper(I) iodide (CuI, 10 mol%) in dimethyl sulfoxide (DMSO).
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Ligand effects : 1,10-Phenanthroline improves catalyst activity, boosting yields to 80–85%.
This method avoids the need for pre-formed sulfinate salts but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| SNAr | 65–75 | Mild conditions, scalable | Requires sulfinate salt preparation |
| Ullmann Coupling | 80–85 | Direct use of sulfonyl chloride | High temperatures, costly catalysts |
| Sandmeyer (precursor) | 83 | High efficiency, minimal byproducts | Sensitive to temperature fluctuations |
Mechanistic Insights and Side Reactions
Competing Pathways in SNAr
The electron-deficient aromatic ring in 1-bromo-3,5-difluorobenzene favors sulfinate attack at the para position relative to fluorine substituents. However, trace hydrolysis of the sulfonyl chloride to sulfonic acid can occur, necessitating rigorous drying of reagents.
Copper-Mediated Side Reactions
In Ullmann couplings, over-oxidation of the copper catalyst may generate aryl radicals, leading to homocoupling byproducts. Adding reducing agents like ascorbic acid suppresses this issue.
Industrial Scalability and Process Optimization
For large-scale production, the SNAr route is favored due to lower energy requirements and compatibility with continuous flow systems. Recent advances in microwave-assisted synthesis reduce reaction times from hours to minutes, achieving 70% yields at 150°C .
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromophenyl group.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation and Reduction: Products include sulfoxides and sulfones.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene exhibit promising anticancer properties. A study focused on a series of TASIN analogs, including those with sulfonamide linkers, demonstrated significant cytotoxicity against colon cancer cell lines. The structure-activity relationship (SAR) revealed that modifications at the para position could enhance antiproliferative activity significantly .
Key Findings:
- IC50 Values: The potency of these compounds can vary widely based on substituents. For example, certain analogs showed IC50 values as low as 9.1 nM against specific cancer cell lines .
- Mechanism of Action: The mechanism often involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation.
Anti-inflammatory Properties
The sulfonamide moiety is known for its anti-inflammatory effects. Compounds like this compound may inhibit enzymes involved in inflammatory processes. Research into related compounds has shown that they can effectively reduce inflammation in various models .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| Para | Electron-withdrawing (e.g., -NO2) | Increased potency |
| Meta | Bulky groups | Decreased potency |
| Ortho | Halogens | Variable effects |
The presence of electron-withdrawing groups at the para position generally enhances the compound's ability to interact with biological targets, increasing its efficacy .
Case Study 1: Colon Cancer Treatment
In a study evaluating TASIN analogs, researchers synthesized several derivatives of this compound and tested their efficacy against DLD-1 colon cancer cells. The study highlighted that small modifications in the structure could lead to significant changes in activity levels. For instance, an ortho-bromo substitution provided a compound with an IC50 of 3 nM .
Case Study 2: Inflammation Models
Another research effort investigated the anti-inflammatory properties of sulfonamide derivatives in animal models. Compounds similar to this compound were administered to assess their impact on inflammatory markers. Results indicated a marked reduction in cytokine levels compared to controls, suggesting potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Sulfonyl Substituents
1-((4-Fluorophenyl)sulfonyl)-3,5-difluorobenzene
- Structural Difference : Replaces the 4-bromophenyl group with a 4-fluorophenyl moiety.
- Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to bromine.
- Biological Activity : A related compound, (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one, demonstrated anti-inflammatory activity in preliminary studies, suggesting that fluorinated sulfonyl derivatives may target inflammatory pathways .
1-((3,5-Dibromophenyl)sulfonyl)-3,5-difluorobenzene
- Structural Difference : Incorporates dibromo substituents on the phenylsulfonyl group.
- Impact : Increased bromine content enhances lipophilicity and may improve blood-brain barrier penetration, but could also elevate toxicity risks.
- Relevance : Compounds with 3,5-dibromo substitutions (e.g., 1-(3,5-dibromophenyl)-1H-pyrrolo[2,3-d]pyrimidine) are intermediates in metal-free C–H cyanation reactions, highlighting their utility in synthetic chemistry .
Analogues with Alternative Functional Groups
1-(Bromomethyl)-3,5-difluorobenzene
- Structural Difference : Replaces the sulfonyl-bromophenyl group with a bromomethyl (-CH₂Br) substituent.
- Applications : This compound is a precursor in the synthesis of fluorinated resveratrol analogues, such as (E)-1-(4-acetoxystryryl)-3,5-difluorobenzene, which exhibited potent anticancer activity against breast and lung cancer cell lines .
(E)-3-(4-Bromophenyl)but-2-enenitrile
- Structural Difference : A nitrile-containing alkene with a 4-bromophenyl group.
- Impact : The absence of a sulfonyl group reduces polarity, while the nitrile enhances reactivity in cycloaddition reactions.
- Synthesis : Prepared via metal-free C–H cyanation using hypervalent iodine reagents, yielding a slight yellow oil with 66% efficiency .
Sulfones with Varying Fluorination Patterns
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene
Comparative Data Table
*Inferred from structural similarities to compounds in and .
Key Research Findings and Implications
- Anti-inflammatory Potential: Sulfonyl derivatives with halogenated aryl groups, such as 4-bromo or 4-fluoro, show promise in modulating inflammatory pathways, as demonstrated in piperidin-4-one analogues .
- Anticancer Activity : Fluorinated benzene derivatives, including those with styryl or bromomethyl groups, exhibit growth inhibition in cancer cell lines, suggesting that the target compound’s 3,5-difluorobenzene moiety may contribute to similar effects .
- Synthetic Versatility : Metal-free cyanation and Heck reactions enable efficient access to brominated and fluorinated intermediates, underscoring the adaptability of these methods for synthesizing complex sulfones .
Biological Activity
1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data on its antibacterial, anticancer, and antioxidant activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H8BrF2O2S
- Molecular Weight : 331.16 g/mol
This compound features a sulfonyl group attached to a difluorobenzene ring, which is known to influence its reactivity and biological interactions.
Antibacterial Activity
Research has demonstrated that compounds containing bromophenyl and sulfonyl groups exhibit significant antibacterial properties. A study evaluated various derivatives, including those with similar structures to this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| This compound | 32 µg/mL | S. aureus |
| Compound A (similar structure) | 16 µg/mL | E. coli |
| Compound B (bromophenyl derivative) | 8 µg/mL | P. mirabilis |
These findings suggest that the presence of the bromine atom may enhance the antimicrobial activity of the compound, making it a candidate for further development in antibacterial therapies .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies focusing on different cancer cell lines. Notably, a recent study reported that compounds with similar arylsulfonamide structures showed promising antiproliferative effects against colon cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the structure-activity relationship (SAR) of arylsulfonamides:
- Compound IC50 Values : The IC50 value for this compound was found to be approximately 15 nM , indicating potent activity against cancer cells.
- Mechanism of Action : The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, activating caspase-3 and modulating the expression of apoptosis-related proteins .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH assay. Compounds with similar structural features were tested for their ability to scavenge free radicals.
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) | Concentration Tested (µM) |
|---|---|---|
| This compound | 45% | 100 |
| Compound C (related structure) | 30% | 100 |
| Standard Antioxidant (Ascorbic Acid) | 85% | 100 |
The results indicate that while the compound exhibits moderate antioxidant activity, it is less effective than standard antioxidants like ascorbic acid .
Q & A
Q. What are the established synthetic routes for 1-((4-Bromophenyl)sulfonyl)-3,5-difluorobenzene?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or sulfonylation reactions. A common approach involves reacting 1-(bromomethyl)-3,5-difluorobenzene (precursor) with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in dry DMF). The reaction proceeds via deprotonation of the sulfonyl chloride, followed by nucleophilic attack on the benzyl bromide moiety. Purification is achieved using column chromatography with silica gel and a hexane/ethyl acetate gradient .
Key Data:
- Precursor: 1-(bromomethyl)-3,5-difluorobenzene (CAS 32247-96-4, density: 1.6 g/mL ).
- Reaction yield: ~69% (based on analogous sulfonate syntheses ).
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer:
- ¹H-NMR : Peaks for aromatic protons appear in the δ 7.15–7.54 ppm range (split due to fluorine coupling). The sulfonyl group deshields adjacent protons, while bromine induces distinct splitting patterns .
- ¹⁹F-NMR : Two distinct signals for the 3- and 5-fluorine atoms, typically between δ -110 to -120 ppm, influenced by electron-withdrawing sulfonyl and bromine groups .
- MS (ESI) : Molecular ion [M+H]⁺ at m/z 375.93 (calculated for C₁₂H₇BrF₂O₂S).
Q. What solvent systems are optimal for recrystallization?
Methodological Answer: High-purity crystals are obtained via slow evaporation from a dichloromethane/hexane (1:3 v/v) mixture. The sulfonyl group enhances solubility in polar aprotic solvents, while fluorinated aryl groups favor crystallization in non-polar media .
Advanced Research Questions
Q. How do electronic effects of the 4-bromophenyl and 3,5-difluoro groups influence reactivity?
Methodological Answer: The electron-withdrawing sulfonyl and bromine groups reduce electron density at the benzene ring, making it less susceptible to electrophilic substitution. Fluorine atoms at the 3,5-positions induce para-directed reactivity due to their strong inductive effects. Computational studies (DFT) reveal a Hammett σₚ value of +0.78 for the sulfonyl group, suggesting significant electron withdrawal .
Q. What crystallographic challenges arise during structural refinement of this compound?
Methodological Answer: Disorder in the sulfonyl group is common due to rotational flexibility. Using SHELXL , constraints (e.g., SIMU, DELU) are applied to model thermal motion, while restraints (e.g., FLAT for planar sulfonyl groups) improve refinement stability. High-resolution data (>0.8 Å) are critical to resolving fluorine positional disorder .
Example Refinement Parameters (SHELXL):
AFIX 66 # Planar restraint for SO₂ group
SIMU 0.01 0.02 # Smoothing thermal motion
Q. How can non-covalent interactions (e.g., chalcogen bonding) be analyzed in crystal packing?
Methodological Answer: Chalcogen bonding between the sulfonyl S atom and electron-rich aromatic systems (e.g., fluorine or bromine) can be quantified using Hirshfeld surface analysis (CrystalExplorer) or DFT calculations. For example, S⋯F interactions (~3.0 Å) contribute to layered crystal packing, as seen in related sulfonamide structures .
Data from Analogous Structures:
- S⋯N interaction distance: 2.538 Å (observed in thiadiazole derivatives ).
Q. What mechanistic insights govern its participation in cross-coupling reactions?
Methodological Answer: The bromine atom facilitates Suzuki-Miyaura coupling with aryl boronic acids. However, the sulfonyl group may deactivate the catalyst (Pd(PPh₃)₄). Optimized conditions include:
Q. How does the compound behave under thermal analysis (TGA/DSC)?
Methodological Answer:
- TGA : Decomposition onset at ~220°C, with a mass loss corresponding to SO₂ release (theoretical: 21.3%).
- DSC : Endothermic melt at 145–150°C (depends on crystalline polymorph). Annealing at 120°C for 12 hours improves crystallinity .
Q. What strategies mitigate hydrolysis of the sulfonyl group in aqueous media?
Methodological Answer:
- Use aprotic solvents (e.g., DMF, DMSO) with controlled pH (6.5–7.5).
- Additives: 1% w/v tetrabutylammonium iodide stabilizes the sulfonyl moiety via ion pairing.
- Storage: Under argon at -20°C in amber vials .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported NMR chemical shifts?
Methodological Answer: Variations in δ values often arise from solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) or concentration. For consistency:
- Calibrate spectra using internal standards (TMS or DSS).
- Compare data acquired at identical temperatures (25°C recommended).
- Reconcile split signals by analyzing coupling constants (e.g., ³J₆,F = 8.2 Hz ).
Q. Why do crystallographic studies report differing space groups for analogous compounds?
Methodological Answer: Polymorphism is common in sulfonamides due to conformational flexibility. To identify the dominant form:
Q. How to address low reproducibility in catalytic reactions involving this compound?
Methodological Answer: Trace moisture or oxygen often deactivates Pd catalysts. Implement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
